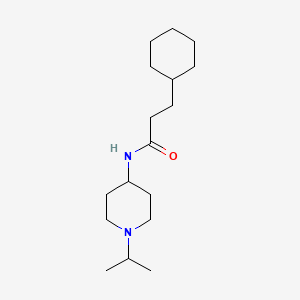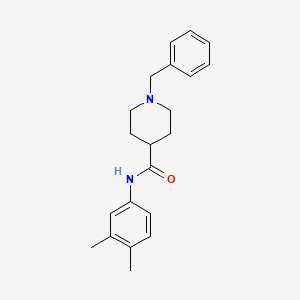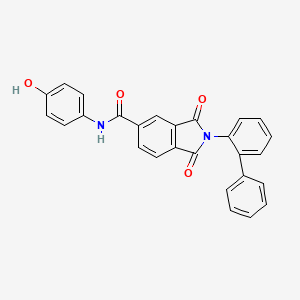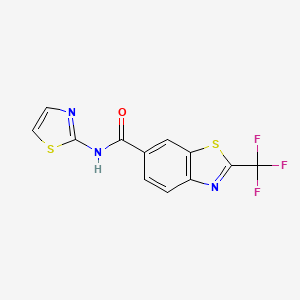![molecular formula C18H29NO B5175778 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5175778.png)
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine, also known as DMHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. DMHP has been studied for its potential use in scientific research, specifically in the field of neuroscience.
作用机制
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine acts as a potent inhibitor of FAAH, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain, leading to various physiological effects. By inhibiting FAAH, 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine increases the levels of anandamide in the brain, leading to enhanced cannabinoid receptor activation and downstream effects.
Biochemical and physiological effects:
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine has been shown to increase the levels of anandamide in the brain, leading to enhanced cannabinoid receptor activation. This can lead to various physiological effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior.
实验室实验的优点和局限性
One advantage of using 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine in lab experiments is its potency as an FAAH inhibitor. 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine has been shown to be a highly effective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation of 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine is its potential for off-target effects. 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine has been shown to inhibit other enzymes in addition to FAAH, which can complicate the interpretation of results in lab experiments.
未来方向
There are several future directions for research involving 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine. One area of interest is the potential therapeutic applications of 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine. Its ability to increase anandamide levels in the brain could make it a useful tool for treating various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine and its potential for off-target effects. Finally, the development of more selective FAAH inhibitors could lead to improved tools for studying the endocannabinoid system.
合成方法
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenol and 6-bromohexanenitrile followed by reductive amination with pyrrolidine. The resulting product is then purified through column chromatography to obtain 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine in its pure form.
科学研究应用
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine has been studied for its potential use as a tool for neuroscience research. Specifically, it has been used to study the role of the endocannabinoid system in the brain. 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine has been shown to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine increases the levels of anandamide in the brain, which can lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-18(17(2)15-16)20-14-8-4-3-5-11-19-12-6-7-13-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBOPJQBUWJJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B5175696.png)

![1-(3,4-dichlorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175722.png)
![3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6(7H)-dione](/img/structure/B5175729.png)



![methyl 6-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5175750.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5175753.png)

![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)
![7-(5-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5175764.png)

![N-1,3-benzodioxol-5-yl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5175775.png)